Sodium phenyl sulfate

Beschreibung

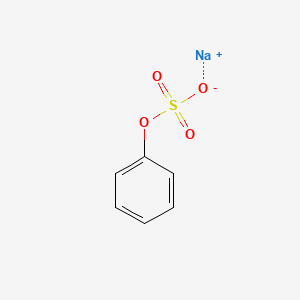

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;phenyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFSYNAUAPBVGF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14276-99-4 | |

| Record name | sodium phenyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Sodium Phenyl Sulfate Biosynthesis and Systemic Biotransformation

Gut Microbiota-Mediated Precursor Production

The initial and rate-limiting step in the biosynthesis of sodium phenyl sulfate (B86663) is the production of its precursor, phenol (B47542), by the gut microbiota. researchgate.netnih.gov This process is dependent on the catabolism of the aromatic amino acids, tyrosine and phenylalanine. nih.govresearchgate.nettandfonline.com

Tyrosine and Phenylalanine Catabolism by Specific Microbial Enzymes (e.g., Tyrosine Phenol-Lyase)

Certain bacteria within the gut microbiome possess specific enzymes capable of metabolizing aromatic amino acids. nih.govnih.gov A key enzyme in this process is tyrosine phenol-lyase (TPL), also known as β-tyrosinase. jst.go.jpebi.ac.uk TPL catalyzes the degradation of L-tyrosine into phenol, pyruvate, and ammonia (B1221849). jst.go.jpontosight.ai This enzyme has been identified in various bacteria, particularly those belonging to the Enterobacteriaceae family. tandfonline.com The mechanism of TPL involves the cleavage of the Cβ–Cγ bond of L-tyrosine. ebi.ac.uk While TPL is specific to tyrosine, phenylalanine can also serve as a precursor to phenol. This can occur through its initial conversion to tyrosine or via pathways that metabolize it into phenylpropionic acid, which can be further broken down. nih.govumn.eduresearchgate.net

Generation of Phenolic Intermediates within the Intestinal Lumen

The enzymatic breakdown of tyrosine and phenylalanine by gut bacteria leads to the release of phenol into the intestinal lumen. umn.eduresearchgate.net The production of phenol is a direct result of the catabolic activity of microbial enzymes like TPL. jst.go.jp Besides phenol, the microbial metabolism of these aromatic amino acids can produce other phenolic intermediates such as p-cresol (B1678582) from tyrosine. umn.eduresearchgate.netoup.com These phenolic compounds are then available for absorption by the host's intestinal cells. tandfonline.com

Influence of Gut Microbiome Composition and Dysbiosis on Phenol Production

The composition of the gut microbiota significantly influences the production of phenolic compounds. pnas.org The abundance of bacteria possessing enzymes like TPL directly correlates with the capacity to produce phenol. researchgate.nettandfonline.com Dysbiosis, an imbalance in the gut microbial community, can alter the metabolic output, including the generation of phenol. researchgate.netpnas.org For instance, an increase in the population of phenol-producing bacteria can lead to elevated levels of this precursor. pnas.org Factors such as diet, antibiotic use, and host genetics can modify the gut microbial composition and, consequently, impact the production of phenolic metabolites. pnas.orgnih.govfrontiersin.org Studies have shown that conditions like inflammatory bowel disease are associated with altered microbial metabolism of phenylalanine and tyrosine. researchgate.net

Host Phase II Metabolic Conjugation Pathways

Once absorbed from the intestine, the microbially-produced phenol enters the host's circulation and undergoes Phase II metabolism, a detoxification process aimed at increasing its water solubility to facilitate excretion. oup.com

Sulfotransferase Enzyme Systems (SULTs) and Phenol Sulfonation

The primary mechanism for the detoxification of phenol in the host is sulfonation, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.comresearchgate.net These cytosolic enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of phenol. oup.comresearchgate.net This conjugation results in the formation of phenyl sulfate. researchgate.net The SULT1A1 isoform, also known as phenol sulfotransferase, is particularly important in the metabolism of phenolic xenobiotics and is characterized by its broad substrate specificity. merckmillipore.comgenecards.orgnih.gov It efficiently catalyzes the sulfation of small phenolic compounds. uniprot.org

Hepatic and Extra-Hepatic Sulfation Dynamics

Sulfation of phenols is not confined to the liver. While the liver is a major site for this metabolic process, expressing high levels of SULT isoforms like SULT1A1, extra-hepatic tissues also play a significant role. scispace.comnih.gov SULT enzymes are expressed in various tissues, including the small intestine, lungs, and kidneys. researchgate.netnih.govresearchgate.net The small intestine, in particular, exhibits significant sulfotransferase activity, contributing to the "first-pass" metabolism of absorbed phenolic compounds. scispace.comnih.gov Studies in rats have demonstrated that extra-hepatic clearance can account for a substantial portion of the total body clearance of phenolic compounds, with extra-hepatic sulfation being a major contributor. nih.gov The relative contribution of hepatic and extra-hepatic sulfation can depend on the specific phenolic substrate and the expression levels of SULT isoforms in different tissues. nih.govscispace.com

Data Tables

Table 1: Key Enzymes in Sodium Phenyl Sulfate Biosynthesis

| Enzyme | Role | Location | Organism |

|---|---|---|---|

| Tyrosine Phenol-Lyase (TPL) | Converts L-tyrosine to phenol, pyruvate, and ammonia jst.go.jpebi.ac.uk | Intestinal Lumen | Gut Microbiota (e.g., Enterobacteriaceae) tandfonline.com |

Table 2: Compounds Mentioned

| Compound Name | |

|---|---|

| 3'-phosphoadenosine-5'-phosphosulfate | |

| L-tyrosine | |

| p-cresol | |

| Phenylalanine | |

| Phenylpropionic acid | |

| Pyruvate |

Role of Activated Sulfate Donors (e.g., PAPS) in Sulfation

The biosynthesis of this compound is critically dependent on the process of sulfation, a metabolic reaction that involves the transfer of a sulfonate (SO₃⁻) group to a substrate. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov For the sulfation of phenol to occur, forming phenyl sulfate, the sulfate group must first be in a biologically activated form. nih.gov This activated sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate, commonly abbreviated as PAPS. ontosight.aiwikipedia.org

PAPS is considered the universal and obligatory co-substrate for all sulfotransferase reactions in organisms. nih.gov Its synthesis is a two-step enzymatic process that utilizes adenosine (B11128) triphosphate (ATP) and inorganic sulfate. taylorandfrancis.com

Step 1: Formation of Adenosine 5'-phosphosulfate (APS): The first reaction is catalyzed by the enzyme ATP-sulfurylase, which combines ATP and inorganic sulfate to produce adenosine 5'-phosphosulfate (APS). nih.gov

Step 2: Formation of PAPS: The intermediate APS is then phosphorylated by the enzyme APS kinase, using another molecule of ATP, to yield PAPS. nih.gov

The availability of PAPS is a rate-limiting factor for sulfation, which is characterized as a high-affinity, low-capacity enzymatic process. nih.gov The cellular concentration of PAPS is dependent on its synthesis, degradation, and utilization by SULTs. nih.gov The primary source of inorganic sulfate for PAPS synthesis in the cell is derived from the oxidation of the amino acid cysteine. taylorandfrancis.com

Once synthesized, PAPS binds to the active site of a sulfotransferase enzyme, such as SULT1A1 which acts on phenolic compounds. ontosight.aitaylorandfrancis.com The SULT enzyme then facilitates the transfer of the activated sulfonate group from PAPS to the hydroxyl group of the phenol substrate, resulting in the formation of phenyl sulfate. ontosight.aiuef.fi This conjugation reaction transforms the parent compound into a more water-soluble metabolite, facilitating its eventual elimination from the body. taylorandfrancis.com

Table 1: Key Molecules in the PAPS Biosynthesis Pathway

| Molecule/Enzyme | Abbreviation | Role in Pathway | Reference |

| Adenosine Triphosphate | ATP | Provides the adenosine monophosphate backbone and the phosphate (B84403) group for phosphorylation. | |

| Inorganic Sulfate | SO₄²⁻ | The source of the sulfate group. | nih.gov |

| ATP Sulfurylase | ATPS | Catalyzes the formation of APS from ATP and inorganic sulfate. | nih.govnih.gov |

| Adenosine 5'-phosphosulfate | APS | Intermediate metabolite in the pathway. | nih.gov |

| APS Kinase | APSK | Catalyzes the phosphorylation of APS to form PAPS. | nih.govnih.gov |

| 3'-phosphoadenosine-5'-phosphosulfate | PAPS | The activated, universal sulfate donor for sulfotransferase reactions. | nih.govontosight.ai |

| Sulfotransferase | SULT | Enzyme family that catalyzes the transfer of the sulfate group from PAPS to a substrate. | taylorandfrancis.comuef.fi |

Systemic Distribution and Elimination Kinetics in Research Models

The systemic distribution and elimination of this compound, once formed, are primarily governed by complex processes within the liver and kidneys. These processes involve its potential for biliary excretion and subsequent enterohepatic circulation, as well as its definitive removal via renal tubular secretion. Research in various animal models has been instrumental in elucidating the kinetics and mechanisms that dictate the fate of this metabolite in the body.

Enterohepatic circulation is a multi-stage process involving liver metabolism, secretion into bile, metabolism by gut microbiota, and subsequent reabsorption from the intestine back into systemic circulation. nih.gov Sulfate conjugates like phenyl sulfate can be secreted from the liver into the bile. nih.gov Once in the gastrointestinal tract, enzymes produced by gut flora have the potential to hydrolyze the sulfate conjugate, reverting it to its original form (phenol), which can then be reabsorbed. nih.gov This recirculation process can prolong the half-life of the parent compound. nih.govujms.net

However, research suggests that sulfation may limit the extent of enterohepatic recycling. For instance, studies on bile acid-sulfates indicate they undergo limited enterohepatic recirculation due to inefficient absorption from the intestine and poor extraction by the liver. oup.com On occasion, sulfate conjugates may be desulfated and engage in what is known as futile cycling with their parent compounds. nih.gov

A study in rats investigated the biliary excretion of phenol and its metabolites following intravenous administration. The findings showed that a small percentage of the administered dose was excreted in the bile, with phenyl glucuronide being the predominant metabolite identified. k-state.edu This research demonstrated a limited degree of enterohepatic circulation for phenol. k-state.edu

Table 2: Biliary Excretion of an Intravenous Phenol Dose in Anesthetized vs. Unanesthetized Rats

| Group | Percent of Dose in Bile (5 hr) | Predominant Biliary Metabolite | Reference |

| Anesthetized Rats | 10.73% | Phenyl glucuronide (PG) | k-state.edu |

| Unanesthetized Rats | 5.01% | Phenyl glucuronide (PG) | k-state.edu |

Renal Tubular Secretion Mechanisms in Animal Models (e.g., involvement of OATPs)

The primary route for the elimination of phenyl sulfate from the body is through active secretion by the kidneys. nih.gov This process occurs predominantly in the renal proximal tubules, which are equipped with specialized transport proteins that mediate the movement of organic anions from the blood into the urine. physiology.orgphysiology.org

Key transporters involved in this secretory pathway belong to the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families. researchgate.netnih.gov These transporters are located on the basolateral membrane (the blood side) of the proximal tubule cells and are responsible for the uptake of phenyl sulfate from the circulation into the tubular cells. nih.gov

Research in animal models has been crucial for identifying the specific transporters involved. A study in cats with naturally occurring chronic kidney disease (CKD) found that serum concentrations of phenyl sulfate were significantly higher in the CKD group compared to healthy controls. nih.gov This accumulation was associated with a downregulation in the gene expression of several key renal transporters, including OAT1 and OATP4C1, in the kidney tissue of CKD cats. nih.gov This provides strong evidence for the role of these transporters in the active secretion and clearance of phenyl sulfate. nih.gov Another study using transgenic rats that overexpressed the human renal transporter OATP4C1 (gene name SLCO4C1) established this as an effective model for studying the human kidney-specific elimination of uremic toxins, including phenyl sulfate. nih.gov

Table 3: Phenyl Sulfate Levels and Renal Transporter Expression in a Feline Model of Chronic Kidney Disease (CKD)

| Parameter | Control Cats | CKD Cats | Finding | Reference |

| Serum Phenyl Sulfate | Lower | Higher (P<0.05) | Phenyl sulfate accumulates in CKD. | nih.gov |

| Renal OAT1 Gene Expression | Normal | Downregulated | Impaired transporter expression in CKD. | nih.gov |

| Renal OATP4C1 Gene Expression | Normal | Downregulated | Impaired transporter expression in CKD. | nih.gov |

Advanced Analytical Methodologies for Sodium Phenyl Sulfate Quantification in Research Applications

Pre-analytical Sample Processing for Diverse Biological Matrices

The accurate quantification of sodium phenyl sulfate (B86663) begins with meticulous sample preparation. The primary objective is to extract the analyte from its complex biological environment while removing interfering substances that could compromise the analytical results. The choice of procedure is highly dependent on the nature of the biological matrix.

Homogenization and Extraction Procedures (e.g., Plasma, Urine, Tissue Biopsies in Experimental Models)

The initial step in sample processing varies significantly with the sample type. For liquid matrices such as plasma, serum, or urine, preparation can be relatively straightforward, often involving thawing and vortexing to ensure homogeneity. nih.govnih.gov In contrast, solid samples like tissue biopsies require more rigorous mechanical processing.

Extraction follows homogenization, using solvents chosen for their ability to solubilize sodium phenyl sulfate effectively. For related uremic toxins, which share structural similarities, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common. nih.gov

A summary of initial processing steps for different biological matrices is presented below.

| Biological Matrix | Initial Processing Steps | Rationale |

| Plasma/Serum | Thaw at room temperature, followed by vortexing. nih.gov | Ensures a uniform sample before subsampling for extraction. |

| Urine | Thaw and shake/vortex. nih.gov | Simple procedure for liquid matrices to ensure homogeneity. |

| Tissue Biopsies | Mechanical homogenization (e.g., in a 1:4 ratio with buffer). nih.govthermofisher.com | Disrupts cell lattices for complete analyte release from the solid matrix. |

Protein Precipitation and Solid Phase Extraction Techniques

Following initial processing, further cleanup is typically required to remove macromolecules and other interferences.

Protein Precipitation (PPT) is a crucial step for plasma and serum samples. lcms.czwindows.net Proteins can interfere with chromatographic analysis and damage analytical columns. Precipitation is commonly achieved by adding a water-miscible organic solvent, such as acetonitrile (B52724), which denatures and precipitates the proteins. nih.govjapsonline.com The sample is then centrifuged, and the clear supernatant containing the analyte is collected for further processing or direct analysis. nih.gov Thermal deproteination, where samples are heated to high temperatures (e.g., 90°C), is another method used to precipitate proteins. nih.gov

Solid Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup and concentration from diverse matrices, including blood, urine, and tissue homogenates. lcms.czsigmaaldrich.com SPE separates components of a mixture based on their physical and chemical properties as the sample passes through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com

The selection of the SPE sorbent is critical for achieving high recovery of this compound while efficiently removing matrix components. Common SPE strategies include:

Reversed-Phase SPE: Utilizes nonpolar stationary phases (e.g., C18-bonded silica) to retain nonpolar analytes from a polar sample matrix.

Ion-Exchange SPE: Separates analytes based on ionic interactions. For an anionic compound like phenyl sulfate, a strong anion exchange (SAX) sorbent could be employed. phenomenex.com

Polymeric Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) or Strata-X are water-wettable and can extract a wide range of acidic, neutral, and basic compounds, making them versatile for complex matrices. sigmaaldrich.comnih.gov

HybridSPE®-Phospholipid: This technology combines the mechanics of protein precipitation with the selectivity of SPE to specifically remove both phospholipids (B1166683) and proteins from plasma and serum samples. sigmaaldrich.com

A typical SPE workflow involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate solvent.

| Technique | Principle | Application for this compound Analysis | Common Reagents/Materials |

| Protein Precipitation (PPT) | Removal of proteins by denaturation using organic solvents or heat. nih.govwindows.net | Essential for plasma and serum samples to prevent analytical interference. lcms.cz | Acetonitrile, Methanol. nih.govjapsonline.com |

| Solid Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent, followed by elution. sigmaaldrich.com | Purification and concentration from complex matrices like plasma, urine, and tissue. lcms.cz | Reversed-phase (C18), polymeric (Oasis HLB, Strata-X), ion-exchange cartridges. sigmaaldrich.comphenomenex.comnih.gov |

High-Resolution Chromatographic Separation Principles

Following sample preparation, high-resolution chromatography is employed to separate this compound from any remaining endogenous compounds before its detection and quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. nih.gov This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. researchgate.net A typical UPLC method can have a cycle time as short as 5 minutes, making it suitable for high-throughput screening. nih.gov

For the analysis of phenyl sulfate and related compounds, reversed-phase UPLC is commonly used. The choice of stationary phase is critical; phenyl columns have been shown to offer good resolution for related compounds and can minimize on-column degradation that may occur with other phases under acidic, high-temperature conditions. nih.gov Other commonly used columns include Acquity UPLC BEH (Bridged Ethyl Hybrid) C18 and BEH Shield RP18. researchgate.netmdpi.com UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), which provides exceptional sensitivity and selectivity for quantifying low-level analytes in complex biological matrices. nih.govcopernicus.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the quantification of this compound. Similar to UPLC, reversed-phase HPLC is the most common separation mode.

C18 columns are a standard choice for the stationary phase, providing good retention and separation of phenyl sulfate from other components in the sample extract. manipal.edu Phenyl columns have also been successfully employed for the separation of structurally similar sulfates. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. manipal.edunih.gov The composition and gradient of the mobile phase are optimized to achieve the desired retention time and peak shape for this compound.

A comparative table of typical UPLC and HPLC parameters is provided below.

| Parameter | UPLC | HPLC |

| Particle Size | < 2 µm (e.g., 1.7 µm) nih.gov | 3-5 µm |

| Column | Acquity UPLC BEH C18, BEH Phenyl nih.govresearchgate.net | C18, Phenyl nih.gov |

| Flow Rate | Typically 0.4 - 0.5 mL/min mdpi.com | Typically 1.0 mL/min manipal.edu |

| Analysis Time | Shorter (e.g., < 5 minutes) nih.gov | Longer |

| Resolution | Higher | Standard |

Considerations for Ionic Compound Separation

This compound is an ionic compound, which presents specific challenges for reversed-phase chromatography. biotage.com Due to its polarity, it may elute very early with poor retention on a nonpolar C18 column. Furthermore, interactions between the anionic sulfate group and any residual, positively charged sites on the silica-based packing material can lead to poor peak shapes, such as tailing. biotage.commdpi.com

Several strategies can be employed to overcome these challenges and achieve efficient separation:

Mobile Phase pH Control: Adjusting the pH of the mobile phase is a critical step. For acidic compounds like phenyl sulfate, using a mobile phase with a pH at least 2 units below the compound's pKa ensures that it exists in a single, protonated, and less polar state, which enhances retention on a reversed-phase column. biotage.com

Use of Buffers: Incorporating a buffer into the mobile phase helps to maintain a constant pH and can also increase the ionic strength, which can improve the retention and peak shape of polar compounds. biotage.com

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium (B224687) for an anionic analyte) to the mobile phase. The reagent forms a neutral ion pair with the analyte, which is more hydrophobic and therefore better retained on a reversed-phase column.

Alternative Stationary Phases: While C18 is common, other stationary phases may offer better selectivity. Phenyl columns, for instance, can provide alternative selectivity through π-π interactions with the aromatic ring of phenyl sulfate. nih.gov

Ion-Exchange Chromatography (IEC): As a direct method for separating ionic species, anion-exchange chromatography can be used to retain the negatively charged phenyl sulfate anion. libretexts.org

By carefully selecting and optimizing these sample preparation and chromatographic parameters, researchers can develop robust and reliable methods for the accurate quantification of this compound in a variety of research applications.

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the accurate measurement of this compound in complex biological and environmental samples. rsc.org This approach allows for the separation of the analyte from a complex mixture, followed by its detection and quantification with high precision and sensitivity. rsc.org The inherent properties of phenyl sulfate make it highly suitable for specific mass spectrometric techniques.

Electrospray Ionization (ESI) Modes (e.g., Negative Ion Mode)

Electrospray ionization (ESI) is the premier ionization method for analyzing polar and non-volatile molecules like phenyl sulfate. Due to the presence of the sulfate group, which readily loses a proton, phenyl sulfate is most effectively ionized in the negative ion mode. nih.govchemrxiv.org This process generates a deprotonated molecule, [M-H]⁻, which for phenyl sulfate corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 173.99. hmdb.ca

The use of negative ion mode offers several distinct advantages for sulfated compounds:

High Ionization Efficiency: The acidic nature of the sulfate moiety facilitates efficient deprotonation, leading to a strong and stable signal. researchgate.net

Reduced Background Noise: Negative ion mode often exhibits lower chemical noise and fewer background interferences compared to positive ion mode, enhancing the signal-to-noise ratio. chemrxiv.orgchemrxiv.org

Structural Information: The generated precursor ion is stable enough to be selected and fragmented for further structural confirmation via tandem mass spectrometry. nih.gov

Tandem Mass Spectrometry (MS/MS) for Specificity and Sensitivity

To achieve the highest degree of specificity and sensitivity, tandem mass spectrometry (MS/MS) is employed. This technique involves multiple stages of mass analysis, typically within a triple quadrupole or ion trap instrument. numberanalytics.com In an MS/MS experiment for phenyl sulfate, the precursor ion (m/z 173.99) is selectively isolated, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process filters out nearly all other ions from the sample matrix, drastically improving measurement accuracy. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS scan mode used for targeted quantification. numberanalytics.com It involves monitoring a specific "transition" from a chosen precursor ion to a characteristic product ion. For phenyl sulfate, several fragmentation pathways can be utilized to create robust and specific MRM methods. Optimization involves selecting the transitions that provide the most intense and stable signals.

Research has identified several characteristic fragment ions for phenyl sulfate that are suitable for MRM assays. copernicus.org The fragmentation of the precursor ion (m/z 174) can yield key product ions, which are monitored for quantification and confirmation.

Table 1: Optimized MRM Transitions for Phenyl Sulfate Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity | Reference |

|---|---|---|---|

| 174.0 | 93.0 | Phenolate anion | copernicus.org |

| 174.0 | 96.0 | Sulfate radical anion (•SO₄⁻) | copernicus.org |

| 174.0 | 80.0 | Sulfite radical (•SO₃⁻) | nih.govcopernicus.org |

Isotope dilution mass spectrometry is considered the gold standard for achieving absolute and accurate quantification. well-labs.comepa.gov This strategy overcomes variations in sample extraction efficiency and matrix-induced ion suppression or enhancement. tandfonline.com The method involves adding a known quantity of a stable isotope-labeled (SIL) internal standard—such as phenyl-d5-sulfate or ¹³C₆-phenyl sulfate—to the sample prior to any processing steps. researchgate.netnih.gov

The SIL internal standard is chemically identical to the endogenous analyte and thus behaves identically during sample preparation and LC-MS analysis. tandfonline.com However, it is distinguishable by its higher mass. Quantification is based on the ratio of the MS signal of the native analyte to that of the co-eluting SIL internal standard, allowing for highly accurate concentration calculations that are independent of sample recovery. nih.gov

Multiple Reaction Monitoring (MRM) Transition Optimization

Data Processing and Bioinformatic Analysis of Metabolomic Data

In large-scale research applications like untargeted metabolomics, the quantification of this compound is part of a broader analysis of many metabolites. After LC-MS/MS data acquisition, complex datasets are processed using specialized software. Packages such as XCMS are used for automated peak detection, retention time correction, and peak integration across numerous samples. diva-portal.org

Following data processing, bioinformatic and statistical methods are applied to extract meaningful biological information. Multivariate statistical analyses, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify metabolites that differ significantly between study groups. researchgate.net Through such methods, studies have successfully identified phenyl sulfate as a key gut microbiome-derived metabolite whose levels are significantly altered in conditions like diabetic kidney disease and inflammatory bowel disease. researchgate.netmdpi.com

Method Validation and Quality Control in Research Settings

To ensure that the data generated from the quantification of this compound is accurate, reliable, and reproducible, the analytical method must be rigorously validated. d-nb.info Method validation is a formal process that confirms the performance characteristics of a method are suitable for its intended purpose. rsc.org In a research setting, this involves assessing several key parameters.

Table 2: Key Parameters for Method Validation in Research Settings

| Validation Parameter | Description | Purpose |

|---|---|---|

| Selectivity / Specificity | The ability to differentiate and quantify the analyte in the presence of other expected components in the sample matrix. | To ensure that the signal being measured is exclusively from phenyl sulfate and not from interfering compounds. d-nb.info |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | To establish the concentration range over which the method is accurate and precise. |

| Accuracy (Trueness) | The closeness of the mean of a set of measurements to the actual (true) value. Often assessed via spike-recovery experiments in a matrix. | To determine the systematic error or bias of the method. researchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-assay) and intermediate precision/reproducibility (inter-assay). | To quantify the random error and variability of the method under the same and different operating conditions (e.g., different days, analysts). researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | To define the lower limit of detection capability of the method. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | To define the lower limit for reliable and accurate measurements. researchgate.net |

| Matrix Effect | The direct or indirect alteration of the analytical signal by co-eluting, undetected components in the sample matrix. | To assess and correct for ion suppression or enhancement that can lead to inaccurate quantification. spectroscopyonline.com |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | To ensure that the concentration of phenyl sulfate does not change during sample handling, processing, and storage. |

This table outlines standard validation parameters as described in various analytical chemistry guidelines.

Assessment of Linearity, Accuracy, and Precision

The validation of an analytical method ensures that it is suitable for its intended purpose. Key parameters in this validation process are linearity, accuracy, and precision. These are typically assessed for methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a powerful technique for the precise and reliable quantification of uremic toxins. nih.govmdpi.com

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards at different concentrations. For the simultaneous quantification of several uremic toxins, including phenyl sulfate, using a novel LC-MS/MS method, linearity is a critical validation parameter. nih.gov In a study developing a method for multiple uremic toxins, calibration curves were established, and their linearity was confirmed by the correlation coefficient (r²). mdpi.com

Accuracy refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For instance, in the validation of an LC-high resolution mass spectrometry (HRMS) method for uremic toxins, accuracy was evaluated by spiking serum samples with known concentrations of the analytes, with demonstrated accuracies ranging from 92% to 109%. mdpi.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). A study on the simultaneous analysis of uremic toxins reported that the essential validation parameters, including intra- and inter-assay precision and accuracy, were found to be adequate. nih.gov

The following table summarizes typical validation data for the quantification of phenyl sulfate and other related uremic toxins from research studies.

| Parameter | Analyte | Methodology | Matrix | Linearity (Range) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) |

| Linearity | Phenyl Sulfate | LC-MS/MS | Serum | Not explicitly stated | >0.99 (Implied) | Not explicitly stated | Not explicitly stated |

| Accuracy | Indoxyl Sulfate | LC-HRMS | Serum | 100 - 40,000 ng/mL | >0.99 | 97% - 105% | < 15% |

| Accuracy | p-Cresyl Sulfate | LC-HRMS | Serum | 100 - 40,000 ng/mL | >0.99 | 86% - 104% | < 15% |

| Precision | Phenyl Sulfate | LC-MS/MS | Serum | Not explicitly stated | Not explicitly stated | Adequate | Adequate (Intra- and Inter-assay) |

This table is a representation compiled from various studies on uremic toxin analysis and may not reflect a single, specific study on this compound.

Evaluation of Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are crucial indicators of the sensitivity of an analytical method.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is also often calculated based on the S/N ratio, commonly at 10:1, or as the lowest point on the calibration curve that meets specific criteria for accuracy and precision (e.g., within 20% of the nominal value). mdpi.com

For instance, in the validation of an LC-HRMS method for indoxyl sulfate and p-cresyl sulfate, the lower limit of quantification (LLOQ) was established at 100 ng/mL, with accuracy and imprecision fulfilling the validation criterion of less than 20%. mdpi.com Another study developing a UPLC-MS/MS method for phenylbutyrate and its metabolites reported a limit of detection of less than 0.04 μg/mL.

The table below provides representative LOD and LOQ values for phenyl sulfate and related uremic toxins from various analytical method validation studies.

| Parameter | Analyte | Methodology | Matrix | LOD | LOQ |

| LOD | Phenylacetylglutamine | UPLC-MS/MS | Urine | Not explicitly stated | 1 ng/mL |

| LOQ | 4-Cresyl Sulphate | UPLC-MS/MS | Urine | Not explicitly stated | 1 ng/mL |

| LOQ | Indoxyl Sulfate | LC-HRMS | Serum | Not specified | 100 ng/mL |

| LOQ | p-Cresyl Sulfate | LC-HRMS | Serum | Not specified | 100 ng/mL |

| LOD | Phenylbutyrate | UPLC-MS/MS | Plasma/Urine | <0.04 µg/mL | Not specified |

This table is a representation compiled from various studies on uremic toxin analysis and may not reflect a single, specific study on this compound.

Mechanistic Dissections of Sodium Phenyl Sulfate Biological Activity in Experimental Systems

Cellular and Molecular Pathological Processes

Studies utilizing cell culture systems have provided significant insights into the detrimental effects of sodium phenyl sulfate (B86663) at the cellular level. researchgate.netplos.orgnih.gov These investigations have highlighted its ability to induce oxidative stress, mitochondrial dysfunction, and specific responses in endothelial and renal cells. plos.orgnih.govfrontiersin.org

A primary mechanism by which sodium phenyl sulfate imparts cellular damage is through the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. plos.orgfrontiersin.orgwiley.comresearchgate.netfoodandnutritionresearch.net This imbalance leads to damage of cellular components, including lipids, proteins, and DNA. purdue.edudiva-portal.orgnih.gov

Glutathione (B108866) (GSH) is a critical intracellular antioxidant that plays a key role in neutralizing reactive oxygen species. ucd.ie Research has demonstrated that this compound can significantly deplete cellular GSH levels. In a study using porcine renal tubular cells (LLC-PK1), treatment with phenyl sulfate led to a dose-dependent decrease in total glutathione levels. plos.orgapexbt.com This depletion of GSH renders the cells more susceptible to oxidative damage. plos.orgnih.gov For instance, in phenyl sulfate-treated cells, subsequent exposure to hydrogen peroxide resulted in a significantly higher rate of cell death compared to control cells. plos.orgapexbt.comnih.gov This effect was mimicked by buthionine sulfoximine, a known inhibitor of glutathione synthesis, further supporting the role of GSH depletion in the observed cytotoxicity. plos.orgnih.gov

| Phenyl Sulfate Concentration (mmol/L) | Total Glutathione Level (% of Control) | Cell Viability after H₂O₂ Exposure (% of Control) |

|---|---|---|

| 0 (Control) | 100% | 38% |

| 0.2 | Decreased | N/A |

| 0.5 | Decreased | 24% |

| 2 | Decreased | 19% |

| 5 | Decreased | 11% |

| 10 | Decreased | 6% |

Concurrent with GSH depletion, this compound has been shown to induce the generation of reactive oxygen species (ROS). plos.orgfrontiersin.orgwiley.comfoodandnutritionresearch.net In vitro studies using podocytes, specialized cells in the kidney, demonstrated that exposure to phenyl sulfate led to increased ROS levels. nih.govnih.gov This surge in ROS contributes to cellular damage and dysfunction. The use of ROS inhibitors, such as N-acetyl-L-cysteine (NAC), has been shown to significantly reduce the levels of ROS and restore the activity of antioxidant enzymes in phenyl sulfate-treated podocytes, confirming the role of ROS in the observed cellular damage. nih.gov

Mitochondria, the primary sites of cellular energy production, are also significant sources of ROS and are vulnerable to oxidative damage. diva-portal.orgnih.gov Studies have revealed that this compound can induce mitochondrial dysfunction in vitro. plos.orgnih.gov In cultured podocytes, exposure to phenyl sulfate resulted in decreased mitochondrial function. researchgate.netnih.gov This was evidenced by a reduction in the activity of key mitochondrial enzymes and a decline in mitochondrial membrane potential. nih.govnih.gov Such bioenergetic perturbations can compromise cellular function and contribute to cell death. nih.gov

Endothelial cells, which line the interior surface of blood vessels, are crucial for vascular health. This compound has been shown to elicit pro-inflammatory and pro-apoptotic responses in these cells. frontiersin.org In human umbilical vein endothelial cells (HUVECs), exposure to phenyl sulfate can lead to the upregulation of adhesion molecules, which is a key step in the inflammatory process that promotes the attachment of immune cells to the endothelium. foodandnutritionresearch.netfrontiersin.org Furthermore, studies have indicated that uremic toxins, including phenyl sulfate, can sensitize endothelial cells to apoptotic stimuli. ahajournals.org This can be mediated through pathways involving the activation of caspases, key enzymes in the apoptotic cascade. nih.gov

The detrimental effects of this compound are particularly pronounced in renal cells, which is consistent with its role as a uremic toxin that accumulates in kidney disease. researchgate.netplos.orgnih.govapexbt.com

Podocytes: In cultured mouse podocytes (MPC5 cells), phenyl sulfate has been shown to induce damage and apoptosis. researchgate.netnih.govmedchemexpress.com It can lead to the downregulation of essential podocyte proteins like nephrin (B609532) and podocin, which are critical for maintaining the integrity of the glomerular filtration barrier. nih.gov This damage is often accompanied by increased ROS production and mitochondrial dysfunction. researchgate.netnih.gov

Tubular Epithelial Cells: Porcine renal tubular epithelial cells (LLC-PK1) treated with phenyl sulfate exhibit significant cytotoxicity, characterized by decreased cell viability and increased cell death. plos.orgresearchgate.net This toxicity is closely linked to the depletion of intracellular glutathione and the subsequent increase in oxidative stress. plos.orgapexbt.comnih.gov Furthermore, in rat renal tubular cells (NRK-52E), factors that induce renal fibrosis have been shown to cause apoptosis, an effect that can be exacerbated by uremic conditions. frontiersin.orgnih.gov

| Cell Type | Observed Effects | Key Molecular Changes | References |

|---|---|---|---|

| Podocytes (mouse) | Cell damage, apoptosis, mitochondrial dysfunction | ↓ Nephrin, ↓ Podocin, ↑ ROS | researchgate.netnih.govnih.gov |

| Tubular Epithelial Cells (porcine) | Cytotoxicity, increased cell death | ↓ Glutathione, ↑ Oxidative stress | plos.orgapexbt.comnih.govresearchgate.net |

| Tubular Epithelial Cells (rat) | Apoptosis, fibrosis-related changes | ↑ Apoptotic markers | frontiersin.orgnih.gov |

Renal Cell-Specific Effects (e.g., podocytes, tubular epithelial cells in culture)

Albuminuria Induction Mechanisms in Experimental Models

The administration of phenyl sulfate in experimental diabetic models consistently induces albuminuria, a condition characterized by the abnormal presence of albumin in the urine and a hallmark of kidney damage. researchgate.netnih.govmedchemexpress.comcaymanchem.com Studies have demonstrated a significant correlation between elevated plasma levels of phenyl sulfate and the progression of albuminuria. nih.govcaymanchem.com In diabetic mouse models, the administration of phenyl sulfate at 50 mg/kg was sufficient to cause a notable increase in albuminuria. caymanchem.comapexbt.com

The underlying mechanism for this is the compound's direct toxic effect on the glomerular filtration barrier. researchgate.net This barrier is responsible for preventing proteins like albumin from leaking into the urine. By damaging key cellular components of this barrier, phenyl sulfate compromises its integrity, leading to protein leakage. researchgate.netfrontiersin.org Research in diabetic rat models that overexpress the human uremic toxin transporter SLCO4C1 has shown that levels of phenyl sulfate increase as diabetes progresses. researchgate.netnih.gov Conversely, inhibiting the bacterial enzyme responsible for producing the precursor to phenyl sulfate, tyrosine phenol-lyase, has been shown to reduce albuminuria in diabetic mice, further cementing the role of this metabolite in inducing kidney damage. researchgate.netnih.govresearchgate.net These findings suggest that phenyl sulfate is not merely a biomarker but an active contributor to albuminuria. researchgate.netnih.gov

Podocyte Damage and Dysfunction Mechanisms in Research Models

Podocytes, specialized epithelial cells that wrap around the glomerular capillaries, are a primary target of phenyl sulfate toxicity. researchgate.netfrontiersin.org In experimental models, phenyl sulfate administration leads to observable podocyte damage, including foot process effacement (a flattening and spreading of the delicate podocyte foot structures) and thickening of the glomerular basement membrane. apexbt.commdpi.com This structural damage directly impairs the filtration capacity of the glomerulus. frontiersin.org

The mechanisms of this damage are multifaceted and occur at the cellular level:

Direct Cytotoxicity: Phenyl sulfate is directly toxic to podocytes. nih.gov Studies using cultured human urinary podocyte-like epithelial cells (HUPECs) have shown that exposure to phenyl sulfate at concentrations as low as 30 μM reduces cell survival. caymanchem.comnih.gov

Mitochondrial Dysfunction: A key mechanism of phenyl sulfate-induced podocyte injury is the impairment of mitochondrial function. researchgate.netnih.gov Exposure to phenyl sulfate significantly decreases mitochondrial basal respiration, ATP production, and maximal respiration capacity in podocytes. nih.govnih.gov This energy depletion can lead to irreversible cell damage.

Oxidative Stress: The compound renders cells more vulnerable to oxidative stress by decreasing intracellular levels of glutathione (GSH), a critical antioxidant. nih.govcaymanchem.comnih.gov This redox imbalance, coupled with an increase in reactive oxygen species (ROS) generation from dysfunctional mitochondria, exacerbates cellular injury. nih.gov

Table 1: Reported Effects of Phenyl Sulfate on Podocyte Bioenergetics in Research Models

| Parameter | Observed Effect | Implication | Source(s) |

|---|---|---|---|

| Mitochondrial Basal Respiration | Significantly Decreased | Reduced baseline energy production. | nih.govnih.gov |

| ATP Production | Significantly Decreased | Cellular energy crisis, impairing normal function. | nih.govnih.gov |

| Maximum Respiration Capacity | Significantly Decreased | Reduced ability to respond to increased energy demands. | nih.govnih.gov |

| Non-Mitochondrial Respiration | Increased | Possible compensatory mechanism for mitochondrial failure. | nih.gov |

| Glutathione (GSH) Levels | Decreased | Increased vulnerability to oxidative damage. | nih.govcaymanchem.comnih.gov |

Tubular Epithelial Cell Injury Mechanisms in Experimental Models

While podocytes are a primary target, phenyl sulfate also contributes to the injury of tubular epithelial cells, which form the next segment of the nephron. nih.gov This injury can occur through both direct and indirect pathways.

As a uremic toxin, phenyl sulfate contributes to a toxic environment that directly harms renal tubular cells. nih.govplos.org Studies using porcine renal tubular cells demonstrated that phenyl sulfate decreases glutathione levels in a dose-dependent manner, making the cells more susceptible to oxidative stress-induced death. apexbt.comnih.govplos.org When these cells were treated with phenyl sulfate, subsequent exposure to hydrogen peroxide led to significantly higher rates of cell death compared to control cells. nih.govplos.org

Signaling Pathway Modulations

The cellular damage induced by this compound is mediated by the modulation of key intracellular signaling pathways that regulate inflammation, stress responses, and gene expression.

Nuclear Factor-kappa B (NF-κB) Pathway Activation in Inflammatory Models

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Inflammatory stimuli, such as those generated by uremic toxins, can trigger the activation of the IκB kinase (IKK) complex. nih.govsemanticscholar.org IKK then phosphorylates IκBα, marking it for degradation and freeing NF-κB to translocate into the nucleus. nih.gov Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govsemanticscholar.org

While direct studies on phenyl sulfate are emerging, research on related uremic toxins and inflammatory models provides a clear framework for its action. nih.govresearchgate.netmedsci.org The accumulation of uremic toxins is known to create a pro-inflammatory state in the kidney. frontiersin.orgresearchgate.net For example, the related uremic toxin indoxyl sulfate is known to upregulate renal expression of pro-inflammatory chemokines via activation of NF-κB in proximal tubular cells. medsci.org Phenyl sulfate-induced injury models show increased production of inflammatory cytokines like IL-1β and IL-6, which is consistent with NF-κB activation. nih.gov Furthermore, the NLRP3 inflammasome, which is involved in processing pro-inflammatory cytokines, is activated by phenyl sulfate and is known to interact with the NF-κB pathway. nih.govsemanticscholar.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of signaling cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), that are crucial for translating extracellular stimuli into cellular responses like proliferation, differentiation, inflammation, and apoptosis. medsci.orgresearchgate.net Activation of these pathways, typically through phosphorylation, is a common response to cellular stress, including oxidative stress and inflammatory cytokines, both of which are induced by phenyl sulfate. medsci.org

In the context of renal injury, studies on various toxins and disease models have shown that activation of the p38 MAPK and JNK pathways, in particular, is associated with inflammatory and apoptotic responses in renal tubular cells. medsci.org For instance, high glucose stimulation can activate the p38 MAPK pathway in podocytes and tubular cells, promoting the release of inflammatory factors. researchgate.net The uremic toxin indoxyl sulfate has also been shown to activate ERK, JNK, and p53 in proximal tubular cells, contributing to its cytotoxicity. medsci.org Given that phenyl sulfate induces similar stressors, such as reactive oxygen species and inflammation, its pathological effects are likely mediated, at least in part, through the activation of these MAPK signaling cascades, leading to renal cell apoptosis and inflammation. nih.govmedsci.org

Aryl Hydrocarbon Receptor (AhR) Ligand Activity in Research Models

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that resides in the cytoplasm. researchgate.netplos.org Upon binding to a ligand, AhR translocates to the nucleus, where it partners with the AhR nuclear translocator (ARNT) to regulate the expression of a wide array of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1) and inflammation. frontiersin.orgresearchgate.net

Several gut-derived uremic toxins are known ligands for AhR. frontiersin.orgnih.gov Indoxyl sulfate, which is structurally related to phenyl sulfate, is a well-characterized AhR ligand, and its activation of AhR in podocytes is a key mechanism of its toxicity, leading to a pro-inflammatory phenotype and a decrease in the expression of essential podocyte proteins. plos.orgnih.gov Emerging evidence indicates that phenyl sulfate also functions as an AhR ligand. frontiersin.orgresearchgate.net Activation of AhR in renal cells by these toxins contributes to oxidative stress and inflammation. researchgate.netresearchgate.net In patients and rat models with chronic kidney disease, AhR signaling is activated, correlating with disease progression. researchgate.net Therefore, the binding and activation of AhR by phenyl sulfate represents a crucial transcriptional mechanism through which this toxin mediates its damaging effects on kidney cells like podocytes. frontiersin.orgplos.org

Table 2: Summary of Key Research Findings on this compound and Renal Injury

| Finding | Experimental Model | Implication | Source(s) |

|---|---|---|---|

| Albuminuria Induction | Diabetic mice (db/db, KKAy) and rats | Establishes phenyl sulfate as a direct cause of proteinuria. | researchgate.netcaymanchem.comapexbt.com |

| Podocyte Effacement | Diabetic mice (KKAy) | Demonstrates structural damage to the glomerular filtration barrier. | apexbt.commdpi.com |

| Reduced Podocyte Survival | Cultured human podocyte-like cells (HUPECs) | Confirms direct cytotoxicity at the cellular level. | caymanchem.comnih.gov |

| Tubular Cell Glutathione Depletion | Cultured porcine renal tubular cells (LLC-PK1) | Shows a mechanism for increased oxidative stress in tubules. | nih.govplos.org |

| NLRP3 Inflammasome Activation | Diabetic mice (db/db) | Links phenyl sulfate to pro-inflammatory and pyroptotic cell death pathways. | nih.govsemanticscholar.org |

| Correlation with Albuminuria Progression | Human diabetic patient cohort | Highlights its clinical relevance as a biomarker and potential therapeutic target. | researchgate.netnih.govresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenyl sulfate |

| Albumin |

| Glutathione |

| Hydrogen peroxide |

| Interleukin-1β |

| Interleukin-6 |

| Tumor Necrosis Factor-α |

Protein Modifications and Molecular Interactions (e.g., protein binding, carbamylation in vitro)

The biological activity of this compound, a prominent uremic toxin, is intrinsically linked to its interactions with various macromolecules, particularly proteins. These interactions can lead to modifications of the protein structure and function. This section dissects the known molecular interactions of this compound, focusing on protein binding and an evaluation of its potential role in protein carbamylation in experimental systems.

Protein Binding of this compound

This compound is recognized as a protein-bound uremic solute apexbt.com. Its binding to plasma proteins, most notably albumin, is a critical determinant of its biological disposition and potential toxicity. While direct and comprehensive experimental data on the binding of this compound to human serum albumin (HSA) is limited in the available literature, studies on structurally related compounds provide significant insights into the nature of these interactions.

Insights from a Structurally Related Compound: 4-Ethyl Phenyl Sulfate

Research on 4-ethyl phenyl sulfate (4-EPS), a closely related uremic toxin, and its interaction with bovine serum albumin (BSA) offers a valuable experimental model. Spectroscopic analyses, including absorption and fluorescence spectroscopy, have been employed to characterize this binding. An increase in the concentration of 4-EPS leads to a decrease in the fluorescence intensity of BSA, indicating an interaction between the small molecule and the protein plos.orgnih.gov. This fluorescence quenching suggests the formation of a stable complex between 4-EPS and BSA plos.orgnih.gov.

Further analysis using techniques such as circular dichroism and synchronous fluorescence spectroscopy has revealed that the binding of 4-EPS induces changes in the microenvironment of the tyrosine and tryptophan residues within BSA, although the protein's α-helical structure is largely maintained plos.orgnih.gov. The interaction is thought to be stabilized by both hydrophobic interactions and hydrogen bonding plos.org. Molecular docking studies have predicted a favorable binding score for the 4-EPS-BSA complex, further supporting a stable interaction plos.orgnih.gov.

Insights from Sodium 4-Phenylbutyrate (B1260699) Binding to Albumin

Studies on sodium 4-phenylbutyrate, another related compound, show that it binds to a single high-affinity site on albumins from various species, including human, bovine, rabbit, and rat nih.govresearchgate.net. This binding site has been identified as Site II on human serum albumin nih.govresearchgate.netresearchgate.net. The binding is influenced by both hydrophobic and electrostatic interactions researchgate.net. The affinity of this binding varies across species, with higher affinities observed for human and bovine albumins compared to rabbit and rat albumins nih.gov. The presence of other endogenous substances, such as certain fatty acids and the uremic toxin indoxyl sulfate, can decrease the binding of sodium 4-phenylbutyrate to HSA, suggesting competitive binding at or near the same site .

The following interactive table summarizes the experimental findings on the binding of compounds structurally related to this compound with serum albumin.

| Compound | Protein | Technique(s) | Key Findings | Binding Affinity/Score | Reference(s) |

| 4-Ethyl Phenyl Sulfate | Bovine Serum Albumin (BSA) | Absorption Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, Molecular Docking | Interaction confirmed by fluorescence quenching; induces changes in the protein's tertiary structure. | Binding Score: -5.28 kcal/mol | plos.orgnih.gov |

| Sodium 4-Phenylbutyrate | Human Serum Albumin (HSA) | Fluorescent Probe Displacement, Ultrafiltration | Binds to a single high-affinity site (Site II). | - | nih.govresearchgate.net |

| Sodium 4-Phenylbutyrate | Bovine Serum Albumin (BSA) | Not specified | Higher affinity compared to rabbit and rat albumin. | - | nih.gov |

These findings collectively suggest that this compound likely binds to albumin, a process driven by hydrophobic and electrostatic forces. This binding is a crucial aspect of its biological behavior, influencing its concentration in the plasma and its availability to interact with cells and other proteins.

In Vitro Carbamylation

Carbamylation is a non-enzymatic, post-translational modification where isocyanic acid, a reactive species, covalently binds to the free amino groups of proteins, primarily on lysine (B10760008) residues and the N-terminus nih.govnih.govfrontiersin.orgajkdblog.org. This process is of significant interest in the context of uremia, as elevated urea (B33335) levels lead to an increased formation of cyanate (B1221674) and subsequently, enhanced protein carbamylation nih.govnih.govmdpi.com. Carbamylation can alter the structure and function of proteins, and carbamylated proteins have been implicated in the pathophysiology of various diseases nih.govnih.govmdpi.com.

A thorough review of the scientific literature, including studies on uremic toxins and protein modifications, reveals no direct evidence that this compound acts as a carbamylating agent or induces protein carbamylation in vitro through a non-urea-mediated pathway. The established mechanism of carbamylation in biological systems is driven by cyanate, which is in equilibrium with urea or can be generated from thiocyanate (B1210189) by myeloperoxidase at sites of inflammation nih.govnih.govmdpi.com. The chemical structure of this compound does not inherently suggest a mechanism for the direct donation of a carbamoyl (B1232498) group.

While this compound is a known uremic toxin, its contribution to the uremic state appears to be distinct from the process of protein carbamylation. Research into the biological effects of this compound has focused on other mechanisms, such as the induction of oxidative stress apexbt.com. Therefore, based on the current body of scientific evidence, it is concluded that this compound is not directly involved in the in vitro carbamylation of proteins.

Investigation of Sodium Phenyl Sulfate in Experimental Disease Models

Renal Disease Progression in Animal Models

Sodium phenyl sulfate (B86663), a metabolite derived from the gut microbiota's processing of dietary tyrosine, has been increasingly implicated in the progression of renal diseases. researchgate.netnih.gov Animal models have been instrumental in elucidating the direct causal role of this uremic toxin in kidney damage.

Diabetic Nephropathy Models (e.g., rodent models of albuminuria, kidney injury markers)

Studies utilizing various rodent models of diabetic nephropathy (DKD) have consistently demonstrated that administration of sodium phenyl sulfate induces or exacerbates key features of the disease. researchgate.netnih.gov In experimental models of diabetes, the administration of phenyl sulfate leads to the development of albuminuria and damage to podocytes, which are crucial cells for kidney filtration. researchgate.netfrontiersin.orgmedchemexpress.com

Untargeted metabolomics in diabetic rats revealed that levels of phenyl sulfate increase as the disease progresses. researchgate.net Conversely, in diabetic rats engineered to overexpress the human uremic toxin transporter SLCO4C1 in the kidney, which enhances the elimination of metabolites, there was a reduction in proteinuria. researchgate.net This suggests that the accumulation of phenyl sulfate is a direct contributor to kidney damage.

Further research in diabetic mouse models, such as db/db mice and KKAy mice on a high-fat diet, has corroborated these findings. nih.gov Oral administration of phenyl sulfate in these models resulted in induced albuminuria and observable podocyte damage. nih.gov Histological examinations have revealed podocyte effacement and thickening of the glomerular basement membrane, indicating direct cellular toxicity.

The mechanisms underlying this damage are thought to involve oxidative stress and mitochondrial dysfunction. nih.gov Phenyl sulfate has been shown to induce mitochondrial dysfunction in podocytes, contributing to their injury. nih.gov Additionally, studies have linked elevated phenyl sulfate levels to the activation of the NLRP3 inflammasome and subsequent pyroptosis, a form of inflammatory cell death, in podocytes. nih.gov

In one study, a traditional Chinese medicine formula, Huajuxiaoji, was shown to alleviate phenyl sulfate-induced diabetic kidney disease in mice by inhibiting the NLRP3 inflammasome activation and pyroptosis. nih.gov This provides further evidence for the inflammatory role of phenyl sulfate in DKD.

The following table summarizes findings from key studies on this compound in diabetic nephropathy models:

| Animal Model | Key Findings | References |

| Diabetic Rats | Increased phenyl sulfate levels correlate with diabetes progression; administration induces albuminuria and podocyte damage. | researchgate.net |

| Diabetic SLCO4C1-Transgenic Rats | Overexpression of the SLCO4C1 transporter reduced proteinuria. | researchgate.net |

| db/db Mice | Oral administration of phenyl sulfate induced albuminuria and podocyte damage. | nih.gov |

| KKAy Mice (on high-fat diet) | Oral administration of phenyl sulfate induced albuminuria and podocyte damage. | nih.gov |

| Phenyl Sulfate-Induced DKD Mice | Phenyl sulfate induced kidney injury, which was ameliorated by inhibiting the NLRP3 inflammasome. | nih.gov |

Chronic Kidney Disease (CKD) Models and Associated Pathophysiology

The role of this compound extends beyond diabetic kidney disease to broader models of chronic kidney disease (CKD). In animal models of CKD, the accumulation of uremic toxins, including phenyl sulfate, is a common feature that contributes to the progression of the disease. frontiersin.org

In an adenine-induced model of chronic renal failure in rats, metabolomic analysis showed that phenyl sulfate levels increased with the progression of renal hypoplasia. nih.gov This accumulation is associated with the worsening of renal fibrosis. bevital.no

Animal studies have indicated that uremic toxins like p-cresyl sulfate (pCS), which is structurally similar to phenyl sulfate, stimulate renal fibrosis and cause severe renal tubular damage in CKD rats. bevital.no These toxins have been shown to increase the formation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in renal cells. frontiersin.orgfrontiersin.org While direct evidence for this compound is still emerging in some of these specific pathways, its structural and functional similarities to other well-studied protein-bound uremic toxins suggest it likely shares similar pathogenic mechanisms. frontiersin.org

Renal Fibrosis and Inflammation Mechanisms in Animal Studies

Animal studies have begun to unravel the specific mechanisms by which this compound promotes renal fibrosis and inflammation. A key pathway implicated is the activation of inflammatory signaling cascades. As mentioned previously, phenyl sulfate has been shown to activate the NLRP3 inflammasome in the kidneys of diabetic mice, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. nih.gov This inflammatory environment contributes to the development of renal fibrosis. nih.gov

Inhibition of the enzyme responsible for producing the precursor to phenyl sulfate, tyrosine phenol-lyase, has been shown to reduce albuminuria in diabetic mice. researchgate.netnih.gov This highlights the direct link between the gut microbial production of phenol (B47542) and subsequent renal damage.

Furthermore, uremic toxins, including phenyl sulfate, contribute to a state of chronic, low-grade inflammation that is characteristic of CKD. frontiersin.org This systemic inflammation can further exacerbate kidney damage. The following table summarizes the mechanistic findings:

| Mechanism | Animal Model | Effect of this compound | References |

| Podocyte Damage | Diabetic rats and mice | Induces podocyte effacement and damage. | researchgate.netfrontiersin.orgnih.gov |

| Inflammation | Diabetic mice | Activates the NLRP3 inflammasome, leading to increased IL-1β and IL-18. | nih.gov |

| Fibrosis | Adenine-induced CKD rats | Associated with worsening of renal fibrosis. | nih.govbevital.no |

| Oxidative Stress | In vitro and in vivo models | Implicated in inducing reactive oxygen species. | nih.govfrontiersin.org |

Cardiovascular System Impact in Animal Models

The adverse effects of this compound are not confined to the kidneys; emerging evidence from animal models suggests a significant impact on the cardiovascular system as well.

Atherosclerosis Progression Mechanisms in Experimental Models

While direct studies on this compound and atherosclerosis are limited, research on related protein-bound uremic toxins provides valuable insights. Uremic toxins as a class are recognized as contributors to the accelerated atherosclerosis seen in chronic kidney disease. springermedizin.de

In animal models, such as apolipoprotein E knockout mice with subtotal nephrectomy, kidney injury accelerates atherosclerosis and plaque formation. springermedizin.de This is associated with a phenotypic switch of macrophages to a pro-inflammatory M1 state within the atherosclerotic lesions. springermedizin.de Given that phenyl sulfate promotes inflammation, it is plausible that it contributes to this process.

Metabolites derived from the gut microbiota, including those from the metabolism of phenylalanine and tyrosine, are considered predictive biomarkers of coronary atherosclerosis. mdpi.com These toxins can alter endothelial balance and promote dysfunction. mdpi.com Trimethylamine N-oxide (TMAO), another gut-derived uremic toxin, has been shown to promote atherosclerosis by activating inflammatory pathways in vascular smooth muscle and endothelial cells. nih.govfrontiersin.org It is likely that this compound contributes to a similar pro-atherogenic environment.

Vascular Dysfunction Studies in Animal Models

Animal studies have demonstrated that uremic toxins can induce vascular dysfunction. For instance, indoxyl sulfate and p-cresyl sulfate have been shown to induce vascular calcification in rats with adenosine-induced kidney injury. These toxins stimulate the calcification of the aorta and peripheral arteries.

Neurobiological and Gut-Brain Axis Research in Animal Models

Research into the gut-brain axis has identified several gut-derived metabolites that can influence neurological processes. Among these are phenyl sulfate and its derivatives, which are produced by the metabolic activity of the gut microbiota and can be disseminated to the brain. nih.govfrontiersin.org

The gut microbiota plays a significant role in modulating behavior, neurotransmitter production, and brain development. nih.govcaltech.edunih.gov An imbalance in the gut microbiome can lead to the production of detrimental compounds. For instance, the gut-generated metabolite 4-ethylphenyl sulfate (4EPS) has been shown to influence brain activity and induce anxiety-like behaviors in mice. nih.govmdpi.com Studies have revealed that 4EPS can enter the brain, where it is associated with altered activity in specific brain regions, changes in functional connectivity, and impaired maturation of oligodendrocytes, the cells responsible for producing myelin. nih.govcaltech.edunih.gov Mice exposed to 4EPS exhibited reduced myelination of neuronal axons and displayed anxiety-like behaviors. nih.govcaltech.edunih.gov

Furthermore, metabolomic analyses in germ-free mice, which lack a gut microbiota, have shown reduced levels of several neuroactive metabolites, including phenyl sulfate, in the cerebrospinal fluid, serum, and fecal samples compared to conventional mice. frontiersin.org This suggests a direct link between the gut microbiota's metabolic output and the presence of these compounds in the central nervous system. frontiersin.org

Oxidative Stress and Inflammation in CNS Models

Sodium 4-phenylbutyrate (B1260699) (4-PBA), a closely related derivative, has been extensively studied for its neuroprotective effects, particularly its ability to counteract oxidative stress and neuroinflammation. nih.govbohrium.comresearchgate.net Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. nih.govnih.govunits.it

In animal models, 4-PBA has demonstrated the ability to protect neurons from oxidative damage. researchgate.net For example, in cell culture models, 4-PBA protected dopaminergic cells from oxidative stress induced by toxins like hydrogen peroxide. researchgate.net Pretreatment with 4-PBA has been shown to ameliorate lipopolysaccharide (LPS)-induced oxidative stress in the hippocampus and prefrontal cortex of mice. bohrium.com It also reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). bohrium.comnih.gov The neuroprotective effects of 4-PBA are also linked to its ability to suppress the expression of inducible nitric-oxide synthase (iNOS). nih.gov

Studies using models of chronic restraint stress have further highlighted the efficacy of 4-PBA in mitigating behavioral deficits by reducing oxido-nitrosative stress and the neuroinflammatory cascade. nih.gov In the context of neurodegeneration, inflammation and oxidative stress are critical components, and microbial infections that disrupt the gut microbiota can trigger these processes, ultimately affecting the brain. units.it

Endoplasmic Reticulum Stress in Neurodegeneration Models

Endoplasmic reticulum (ER) stress is a cellular response triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. jst.go.jpmdpi.comnih.gov While initially a protective mechanism known as the Unfolded Protein Response (UPR), chronic ER stress can lead to cell death and is implicated in the pathology of numerous neurodegenerative diseases, including Parkinson's and Alzheimer's disease. jst.go.jpmdpi.comalzdiscovery.orgbiologists.com

Sodium 4-phenylbutyrate (4-PBA) is recognized as a chemical chaperone that can alleviate ER stress. nih.govjst.go.jpnih.govscispace.com It functions by aiding in proper protein folding and reducing the accumulation of misfolded proteins in the ER. nih.govjst.go.jpalzdiscovery.org In animal models of neurodegenerative diseases, 4-PBA has shown significant neuroprotective effects by mitigating ER stress. jst.go.jpnih.govscispace.com For example, in a mouse model of cerebral ischemia, 4-PBA treatment suppressed ER-mediated apoptosis by inhibiting key markers of the UPR, including eukaryotic initiation factor 2α (eIF2α) phosphorylation and CCAAT/enhancer-binding protein homologous protein (CHOP) induction. nih.gov

In neuroblastoma cell models, 4-PBA was found to suppress neuronal cell death caused by ER stress induced by the overexpression of Parkin-associated endothelin receptor-like receptor (Pael-R), a protein linked to autosomal recessive juvenile parkinsonism. jst.go.jpnih.govscispace.com Treatment with 4-PBA helped to shift the overexpressed Pael-R protein from the ER to the plasma membrane, thereby reducing its toxic accumulation. jst.go.jpscispace.com These findings suggest that 4-PBA and other terminal aromatic substituted fatty acids are potential therapeutic candidates for neurodegenerative diseases by targeting ER stress. jst.go.jpnih.govscispace.com

Inflammatory Bowel Disease (IBD) Models and Related Pathogenesis

Sodium 4-phenylbutyrate (4-PBA), a derivative of this compound, has demonstrated significant therapeutic potential in experimental models of Inflammatory Bowel Disease (IBD), such as dextran (B179266) sulfate sodium (DSS)-induced colitis in mice. nih.govnih.govspandidos-publications.com IBD is characterized by chronic and uncontrolled inflammation of the gastrointestinal tract. nih.gov

In DSS-induced colitis models, administration of 4-PBA has been shown to effectively prevent and suppress the development of colitis. nih.govnih.govspandidos-publications.com This is evidenced by a range of improved outcomes in treated mice compared to controls. Key findings include a higher survival rate, reduced disease activity index (DAI) scores (which measure clinical symptoms like weight loss, stool consistency, and bleeding), and inhibition of colon shortening, a hallmark of colonic inflammation. nih.govnih.govspandidos-publications.com

The protective mechanism of 4-PBA in IBD models is largely attributed to its potent anti-inflammatory properties. nih.govnih.govresearchgate.net It significantly inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in the colon. nih.govnih.govspandidos-publications.com This anti-inflammatory action is linked to its ability to suppress the activation of nuclear factor-κB (NF-κB), a critical transcription factor in the inflammatory response. nih.govnih.gov

Histopathological examinations of colon tissue from 4-PBA-treated mice with DSS-induced colitis revealed a marked improvement, with findings similar to that of healthy controls. nih.govnih.gov This included the preservation of mucosal integrity, reduced infiltration of inflammatory cells into the lamina propria, and normal numbers of mature goblet cells. nih.govspandidos-publications.com Studies have also shown that 4-PBA possesses antioxidant and anti-apoptotic effects, further contributing to its protective role in colitis. researchgate.net Both oral and intraperitoneal administration of 4-PBA have been found to be effective, suggesting its potential as a versatile therapeutic agent for IBD. spandidos-publications.com

Interactive Data Tables

Table 1: Effect of Sodium 4-Phenylbutyrate (4-PBA) on Inflammatory Cytokines in DSS-Induced Colitis